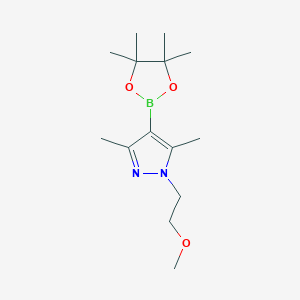
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
Descripción general
Descripción
“Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” is a chemical compound with the molecular formula C14H11ClF3NO2 and a molecular weight of 317.69 g/mol1. It is a derivative of isonicotinic acid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications2. It is commonly used in drug development, environmental research, and manufacturing processes2.
Synthesis Analysis
The synthesis of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” is not explicitly mentioned in the search results. However, the synthesis of a related compound, Methyl isonicotinate, involves the reaction of isonicotinic acid, methanol, sulfuric acid, and sodium carbonate3. It’s plausible that a similar method could be used for the synthesis of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride”, with additional steps to introduce the trifluorobenzyl group.Molecular Structure Analysis
The exact molecular structure of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” is not provided in the search results. However, given its molecular formula, it can be inferred that it contains a benzyl group substituted with three fluorine atoms and an isonicotinate group.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not detailed in the search results. As a derivative of isonicotinic acid, it may participate in reactions typical of carboxylic acid derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not fully detailed in the search results. It is known that it has a molecular weight of 317.69 g/mol1.Aplicaciones Científicas De Investigación
1. Chemical Properties and Crystal Structure
The compound Methyl 4-isonicotinamidobenzoate monohydrate, synthesized from reactions similar to those involving Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride, exhibits a planar structure with significant hydrogen bonding. This study contributes to understanding the chemical properties and crystal structures of related compounds (Zhang & Zhao, 2010).
2. Application in Photo-Oxidation Studies
Research involving O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound, has implications for the study of unsaturated 1,4-dicarbonyl products in photo-oxidation processes. This has environmental implications and contributes to understanding atmospheric chemistry (Alvarez et al., 2009).
3. Pest Management Applications
Methyl isonicotinate, closely related to Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride, is extensively studied as a non-pheromone semiochemical for thrips pest management. It has shown potential in enhancing trap capture and as a lure in combination with coloured sticky traps (Teulon et al., 2017).
4. Herbicidal Activity
Compounds like 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline demonstrate herbicidal activities, offering insights into the agricultural applications of similar compounds like Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (Hwang et al., 2005).
Safety And Hazards
The safety and hazards associated with “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.
Direcciones Futuras
The future directions for “Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride” are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications2, it is likely that further research and development will be conducted to explore these possibilities.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
Propiedades
IUPAC Name |
methyl 2-[(3,4,5-trifluorophenyl)methyl]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2.ClH/c1-20-14(19)9-2-3-18-10(7-9)4-8-5-11(15)13(17)12(16)6-8;/h2-3,5-7H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIJDGFUCCKKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C(=C2)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)



![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)





